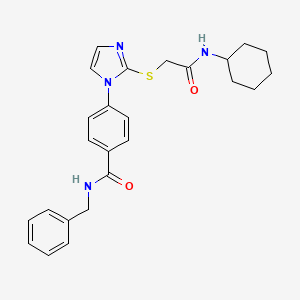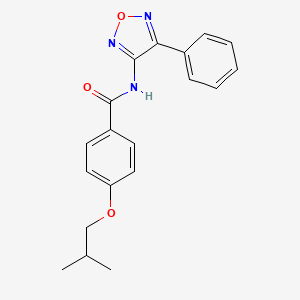
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 2-methylpropoxy group and a 4-phenyl-1,2,5-oxadiazol-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using nitrile oxides and alkenes.
Attachment of the phenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the phenyl group onto the oxadiazole ring.
Formation of the benzamide core: This can be done by reacting an appropriate benzoyl chloride with an amine.
Introduction of the 2-methylpropoxy group: This step might involve an etherification reaction, where the benzamide is reacted with 2-methylpropanol under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions vary widely but might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action for 4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide would depend on its specific applications. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide: can be compared with other benzamide derivatives or oxadiazole-containing compounds.
Benzamide derivatives: These compounds often exhibit a range of biological activities and are used in various therapeutic applications.
Oxadiazole-containing compounds:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which might confer unique chemical properties or biological activities compared to other similar compounds.
Eigenschaften
IUPAC Name |
4-(2-methylpropoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(2)12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOFFWYKMSEFLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)
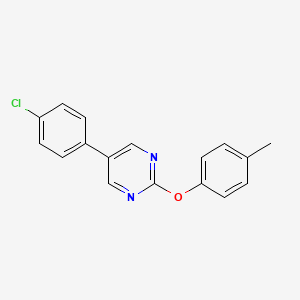
![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)
![3-[methyl(prop-2-yn-1-yl)amino]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one](/img/structure/B2414708.png)
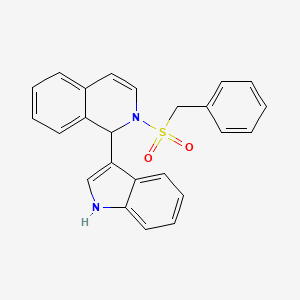

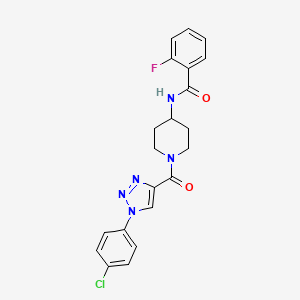
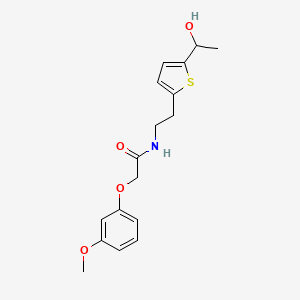
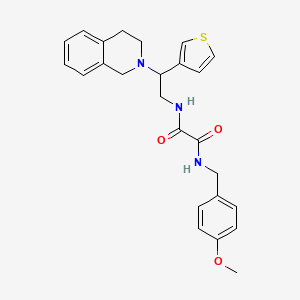
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)
![8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2414719.png)
